molecular formula C12H19NO5 B3005775 Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-11-2

Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No.: B3005775
CAS No.: 1273566-11-2
M. Wt: 257.286
InChI Key: ZMNHADCKOZUFOT-HRDYMLBCSA-N
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Description

Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound contains atert-butoxycarbonyl (t-Boc) group , which is commonly used in synthetic organic chemistry as a protecting group . Protecting groups are used to temporarily mask reactive functional groups in a molecule during a chemical reaction .

Mode of Action

The t-Boc group in the compound is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch . The t-Boc group serves as a protecting group, preventing the functional group it shields from participating in chemical reactions .

Biochemical Pathways

The introduction of the t-boc group into organic compounds can influence the course of chemical reactions, leading to different products . This can potentially affect various biochemical pathways depending on the specific organic compound that the t-Boc group is introduced into .

Pharmacokinetics

The presence of the t-boc group can influence these properties by altering the compound’s reactivity and stability .

Result of Action

The introduction of the t-Boc group into organic compounds can lead to the formation of tertiary butyl esters . These esters find large applications in synthetic organic chemistry . The exact molecular and cellular effects would depend on the specific organic compound that the t-Boc group is introduced into .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of introducing the t-Boc group into organic compounds is improved using flow microreactor systems . .

Properties

IUPAC Name

(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNHADCKOZUFOT-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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